molecular formula C12H14N2O5 B1649332 N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine CAS No. 23632-73-7

N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine

Cat. No.: B1649332
CAS No.: 23632-73-7
M. Wt: 266.25 g/mol
InChI Key: AXOUDXRCOBYEFV-VIFPVBQESA-N
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Description

N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine is a derivative of the amino acid asparagine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The benzyloxycarbonyl group is a common protecting group in organic synthesis, particularly in the synthesis of peptides and proteins, due to its stability under a variety of reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group. This can be achieved by reacting L-asparagine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an aqueous or organic solvent at room temperature.

Industrial Production Methods

On an industrial scale, the production of N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the protection reaction and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine can undergo various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong acids or bases.

    Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.

    Acidic or Basic Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide can be used to remove the benzyloxycarbonyl group.

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include L-asparagine (after deprotection) and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine has several applications in scientific research:

    Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides and proteins, allowing for selective deprotection and coupling reactions.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and other biochemical processes.

    Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.

    Industrial Applications: The compound is used in the production of various biochemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine primarily involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. When the protecting group is removed, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-glutaminylglycine: Another protected amino acid used in peptide synthesis.

    N-Benzyloxycarbonyl-L-proline: Used as a protected amino acid in the synthesis of peptides and proteins.

    N-Benzyloxycarbonyl-L-serine-betalactone: Used in the synthesis of beta-lactam antibiotics and other bioactive compounds.

Uniqueness

N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine is unique due to its specific structure and the presence of the asparagine residue, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable tool in organic synthesis, particularly in the preparation of complex peptides and proteins.

Properties

IUPAC Name

(3S)-4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-11(17)9(6-10(15)16)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,17)(H,14,18)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOUDXRCOBYEFV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563406
Record name N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23632-73-7
Record name (3S)-4-Amino-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23632-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine
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N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine
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N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine
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